molecular formula C20H16N2O6 B11624429 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide

Cat. No.: B11624429
M. Wt: 380.3 g/mol
InChI Key: UCSAEJSTZQYXDO-ZVBGSRNCSA-N
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Description

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide typically involves the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with 1,3-benzodioxole-5-carbaldehyde. The reaction is carried out in a solvent such as dry dimethylformamide (DMF) in the presence of a base like triethylamine (TEA) at elevated temperatures (around 70°C). The completion of the reaction is monitored using thin-layer chromatography (TLC). The reaction mixture is then poured onto crushed ice and stirred to precipitate the product .

Chemical Reactions Analysis

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Condensation: The compound can undergo condensation reactions with other carbonyl compounds to form new hydrazone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting its antimicrobial effects . In cancer cells, the compound induces apoptosis by causing cell cycle arrest at specific phases and disrupting cellular processes .

Comparison with Similar Compounds

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide can be compared with other similar compounds such as:

Properties

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C20H16N2O6/c1-12-6-20(24)28-17-8-14(3-4-15(12)17)25-10-19(23)22-21-9-13-2-5-16-18(7-13)27-11-26-16/h2-9H,10-11H2,1H3,(H,22,23)/b21-9+

InChI Key

UCSAEJSTZQYXDO-ZVBGSRNCSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N/N=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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